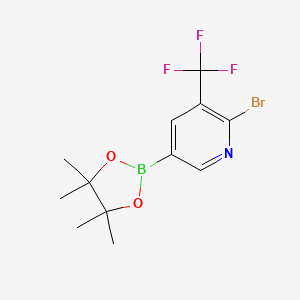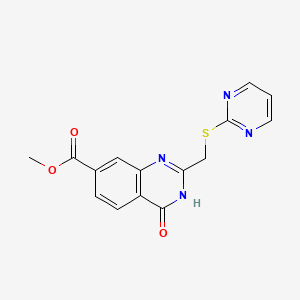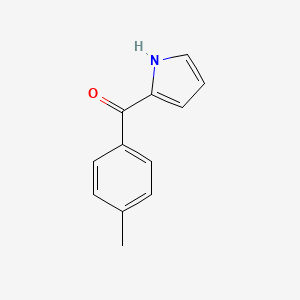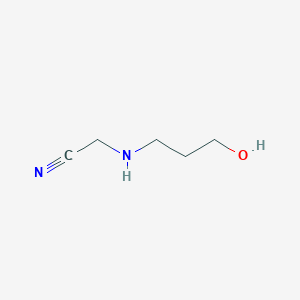
2-((3-Hydroxypropyl)amino)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Hydroxypropyl)amino)acetonitrile is an organic compound with the molecular formula C5H10N2O It is a derivative of aminoacetonitrile, featuring a hydroxypropyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxypropyl)amino)acetonitrile typically involves the reaction of aminoacetonitrile with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of aminoacetonitrile attacks the carbon atom of 3-chloropropanol, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Aminoacetonitrile, 3-chloropropanol, base (e.g., sodium hydroxide)
Solvent: Typically an alcohol such as ethanol
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Hydroxypropyl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-((3-oxopropyl)amino)acetonitrile or 2-((3-carboxypropyl)amino)acetonitrile.
Reduction: Formation of 2-((3-hydroxypropyl)amino)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((3-Hydroxypropyl)amino)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocycles and other complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-((3-Hydroxypropyl)amino)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxypropyl group can enhance its solubility and reactivity, facilitating its incorporation into larger molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
Aminoacetonitrile: A simpler analog without the hydroxypropyl group.
3-Hydroxypropylamine: Lacks the nitrile group but contains the hydroxypropyl moiety.
2-Amino-3-hydroxypropionitrile: Contains both amino and hydroxy groups but in different positions.
Uniqueness
2-((3-Hydroxypropyl)amino)acetonitrile is unique due to the presence of both the hydroxypropyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its bifunctional nature allows it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C5H10N2O |
|---|---|
Peso molecular |
114.15 g/mol |
Nombre IUPAC |
2-(3-hydroxypropylamino)acetonitrile |
InChI |
InChI=1S/C5H10N2O/c6-2-4-7-3-1-5-8/h7-8H,1,3-5H2 |
Clave InChI |
BWTLEDIIZUOBQI-UHFFFAOYSA-N |
SMILES canónico |
C(CNCC#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


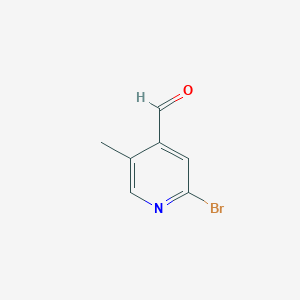
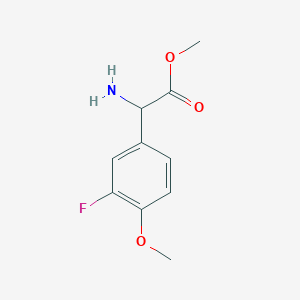
![(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]](/img/structure/B12964574.png)

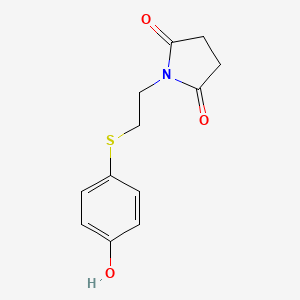
![N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12964590.png)

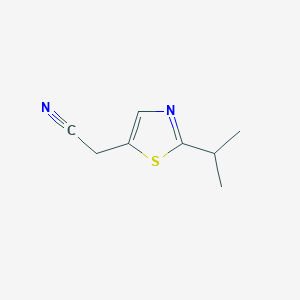
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B12964605.png)
![tert-Butyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B12964610.png)
